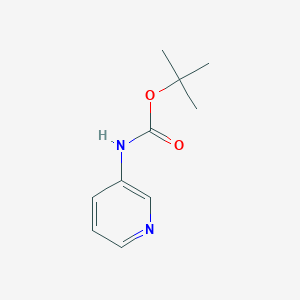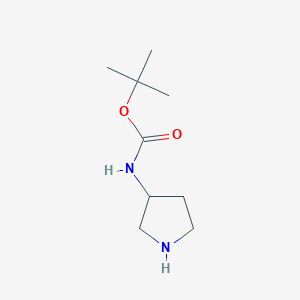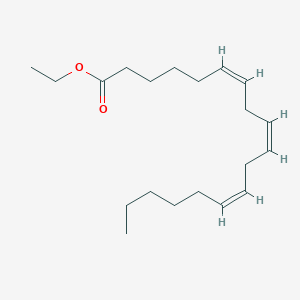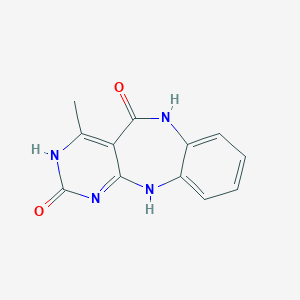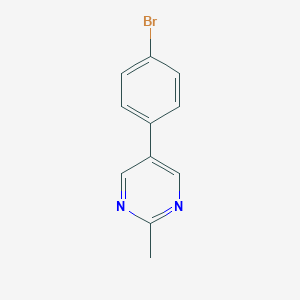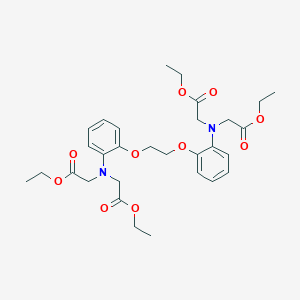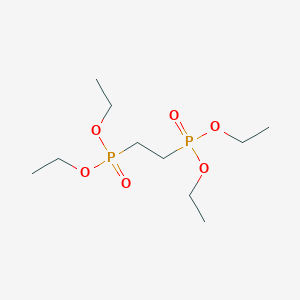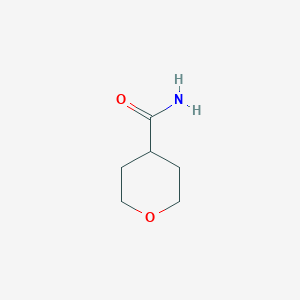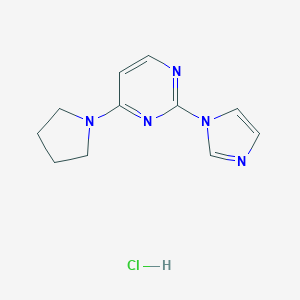
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). It was first discovered in 2000 and has since been widely used in scientific research.
Mécanisme D'action
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride selectively inhibits the activity of ROCK by binding to its ATP-binding site. This results in the suppression of downstream signaling pathways, including the myosin light chain phosphatase (MLCP) pathway, which regulates actomyosin contractility.
Effets Biochimiques Et Physiologiques
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride has been shown to have a wide range of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the promotion of neurite outgrowth, and the enhancement of stem cell survival and proliferation. It has also been implicated in the regulation of blood pressure, insulin secretion, and bone remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride has several advantages for lab experiments, including its high selectivity for ROCK, its ability to penetrate cell membranes, and its relative ease of use. However, it does have some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride, including the development of more potent and selective ROCK inhibitors, the investigation of its effects on other cellular processes and signaling pathways, and the exploration of its potential therapeutic applications in various diseases and conditions.
In conclusion, Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride is a selective inhibitor of ROCK that has been widely used in scientific research to study various cellular processes and signaling pathways. Its biochemical and physiological effects, advantages, and limitations make it a valuable tool for lab experiments, and its potential therapeutic applications suggest that it may have important implications for human health in the future.
Méthodes De Synthèse
The synthesis of Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride involves several steps, including the reaction of 2-(1H-imidazol-1-yl)pyridine with 1-pyrrolidinecarboxaldehyde, followed by reduction with sodium borohydride and treatment with hydrochloric acid to form the monohydrochloride salt.
Applications De Recherche Scientifique
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride has been extensively used in scientific research to study the role of ROCK in various cellular processes, including cell adhesion, migration, and proliferation. It has also been used to investigate the effects of ROCK inhibition on the cytoskeleton, actin dynamics, and gene expression.
Propriétés
Numéro CAS |
138801-44-2 |
|---|---|
Nom du produit |
Pyrimidine, 2-(1H-imidazol-1-yl)-4-(1-pyrrolidinyl)-, monohydrochloride |
Formule moléculaire |
C11H14ClN5 |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
2-imidazol-1-yl-4-pyrrolidin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C11H13N5.ClH/c1-2-7-15(6-1)10-3-4-13-11(14-10)16-8-5-12-9-16;/h3-5,8-9H,1-2,6-7H2;1H |
Clé InChI |
UZYBXLHDCCIZOS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
SMILES canonique |
C1CCN(C1)C2=NC(=NC=C2)N3C=CN=C3.Cl |
Autres numéros CAS |
138801-44-2 |
Synonymes |
2-imidazol-1-yl-4-pyrrolidin-1-yl-pyrimidine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)


![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)


